Diaminochlorotriazine Diaminochlorotriazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1926189
InChI: InChI=1S/C3H4ClN5/c4-2-1(5)3(6)8-9-7-2/h(H2,5,9)(H2,6,7,8)
SMILES:
Molecular Formula: C3H4ClN5
Molecular Weight: 145.55 g/mol

Diaminochlorotriazine

CAS No.:

Cat. No.: VC1926189

Molecular Formula: C3H4ClN5

Molecular Weight: 145.55 g/mol

* For research use only. Not for human or veterinary use.

Diaminochlorotriazine -

Specification

Molecular Formula C3H4ClN5
Molecular Weight 145.55 g/mol
IUPAC Name 6-chlorotriazine-4,5-diamine
Standard InChI InChI=1S/C3H4ClN5/c4-2-1(5)3(6)8-9-7-2/h(H2,5,9)(H2,6,7,8)
Standard InChI Key YBGBJEGPLMRYPL-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=NN=C1Cl)N)N

Introduction

Chemical Identity and Structure

Diaminochlorotriazine, also known as 2-chloro-4,6-diamino-s-triazine or 2,4-diamino-6-chloro-s-triazine, is a chlorinated triazine compound with a molecular formula of C3H4ClN5 . It represents the terminal dealkylation product of atrazine metabolism and possesses a triazine ring structure with two amino groups and one chlorine atom. The compound is registered under CAS number 3397-62-4 and has a European Community (EC) Number of 222-260-6 .

Nomenclature and Synonyms

DACT has been identified in scientific literature under various names, including:

  • 6-Chloro-1,3,5-triazine-2,4-diamine

  • 2-Chloro-4,6-diamino-1,3,5-triazine

  • Deethyldeisopropylatrazine

  • Desethyldesisopropyl atrazine

  • Chloroammeline

This diversity in nomenclature reflects the compound's significance across multiple research domains, from environmental chemistry to toxicology studies.

Physical and Chemical Properties

Diaminochlorotriazine is a solid compound that results from the complete dealkylation of atrazine. Its presence in environmental and biological samples represents an important biomarker for atrazine exposure. DACT is characterized by its stability and persistence in aqueous environments.

Metabolism and Formation

Metabolic Pathway

Diaminochlorotriazine is formed primarily through the metabolic transformation of atrazine. In water systems, atrazine typically undergoes dealkylation to form desethylatrazine (DEA), desisopropylatrazine (DIA), and ultimately the terminal dealkylation product diaminochlorotriazine . This metabolic pathway is illustrated in Figure 1 from the research by Nelson et al., showing the progressive dealkylation steps leading to DACT formation .

Biological Fate

After formation, DACT may be directly excreted or further conjugated with glutathione . The metabolism of DACT can be inferred from the metabolism of atrazine: "Deethylatrazine is expected to be conjugated with glutathione or further dealkylated to diaminochlorotriazine, followed by conjugation with glutathione" .

Research indicates that DACT is the major metabolite in plasma after dosing with atrazine, accounting for over 95% of the total chlorotriazine plasma area under the curve (AUC) . This predominance makes DACT the most likely metabolite to cause disruption in the hypothalamic-pituitary-gonadal axis observed after atrazine exposure.

Detection Methods

Analytical Techniques

Several analytical methods have been developed for the detection and quantification of diaminochlorotriazine in environmental and biological samples:

  • Photonic Molecularly Imprinted Polymers: These sensors offer a fast, facile, and inexpensive method to detect and monitor atrazine and its metabolites, including DACT, in aqueous solutions .

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry: Online solid phase extraction coupled with HPLC-MS/MS has been used to measure nine atrazine-related metabolites, including DACT, in urine samples .

  • Mass Spectrometry Imaging: 1,5-diaminonaphthalene (1,5-DAN) hydrochloride assisted laser desorption/ionization mass spectrometry imaging has been employed for visualizing small endogenous molecules, potentially applicable to DACT detection .

Sample Preparation

For the analysis of DACT in biological samples, various sample preparation techniques have been employed. In one study, urine samples were analyzed using online solid phase extraction with both reversed-phase and strong cation exchange columns to ensure proper retention of DACT, which is highly polar . The combination of these approaches allowed for adequate separation and quantification of DACT along with other atrazine metabolites.

Toxicological Effects

Endocrine Disruption

Diaminochlorotriazine has been shown to cause disruption in the hypothalamic-pituitary-gonadal axis, leading to inhibition of luteinizing hormone (LH) release . In studies with adult, ovariectomized (OVX) estrogen-primed female Sprague-Dawley rats, DACT significantly suppressed total plasma LH and peak LH surge levels by 60% and 58%, respectively, compared to controls .

DACT treatment also decreased the release of LH from the pituitary in response to exogenous gonadotropin-releasing hormone (GnRH) by 47% compared to control . Total plasma LH secretion was reduced by 37% compared to control, suggesting that in addition to potential hypothalamic dysfunction, pituitary function is altered by DACT exposure.

Molecular Mechanisms

At the molecular level, DACT has been found to form covalent protein adducts in the pituitary of atrazine-treated rats and in DACT-treated LβT2 anterior pituitary cells . Research indicates that DACT causes a selective decrease in caffeine-sensitive ryanodine receptor-operated calcium stores in LβT2 cells, rather than in thapsigargin-sensitive endoplasmic reticulum calcium stores .

One protein identified as a target of DACT adduction in the endoplasmic reticulum is ERp57, which could potentially mediate the effects of DACT on inhibition of GnRH-induced calcium signaling and inhibition of LH release . Importantly, intracellular calcium responses to GnRH and release of LH were restored in DACT-treated cells with the addition of a calcium ionophore (A23187) .

Oxidative Stress

In mice, exposure to DACT has been shown to elicit oxidative stress and endocrine disruption . Table 1 summarizes the effects of DACT on various oxidative stress parameters in mice.

Table 1: Effects of DACT on Oxidative Stress Parameters in Mice

ParameterTissueEffect of DACT TreatmentDose
Body and liver weights-DecreasedAll treatment groups
Superoxide dismutase (SOD) activityLiverSignificantly increased100 and 200 mg/kg
Catalase (CAT) activityLiverAffected200 mg/kg
Glutathione S-transferase (GST) activityLiverAffected200 mg/kg
Glutathione peroxidase (GPX) activitySerumSignificantly decreased200 mg/kg
GST activitySerumSignificantly decreased200 mg/kg
Glutathione (GSH) contentSerumSignificantly decreased200 mg/kg

These findings indicate that acute exposure to DACT induces oxidative stress in mice, with more pronounced effects at higher doses .

Reproductive Effects

DACT exposure has been shown to affect reproductive function in male mice by decreasing the transcription levels of key genes related to cholesterol transport and testosterone synthesis . These genes include:

  • Scavenger receptor class B type 1 (SR-B1)

  • Cytochrome P450 cholesterol side-chain cleavage enzyme (P450scc)

  • Cytochrome P450 17α-hydroxysteroid dehydrogenase (P450 17α)

Treatment with 200 mg/kg DACT significantly decreased both serum and testicular testosterone levels in mice . These findings suggest that DACT exposure can lead to reproductive dysfunction through altered steroidogenesis.

Environmental and Human Health Implications

Environmental Persistence

Due to its formation as a terminal metabolite of atrazine, diaminochlorotriazine can be found in environmental samples, particularly in water systems. Atrazine's resistance to photolysis and hydrolysis, along with its ability to travel with water systems, contributes to the environmental prevalence of its metabolites, including DACT .

Human Health Concerns

The U.S. Environmental Protection Agency (EPA) has reported that DACT can cause developmental toxicity and female reproductive toxicity . The EPA has also concluded that atrazine, DACT, and related compounds should be considered a Common Mechanism Group for cumulative risk assessment due to their ability to suppress the pituitary LH surge, resulting in effects on reproductive function and development .

In biomonitoring studies, DACT was found to be a significant metabolite in human urine samples, although with considerable inter-individual variability . This variability suggests that population-based assessments of atrazine exposure should account for the complex metabolite profiles rather than focusing on a single metabolite.

Excretion and Clearance

In short-term oral dosing studies in goats and chickens, DACT underwent significant excretion (>77% of the dose in goats within 24 hours of the last dose; >81% of the dose in chickens within 24 hours after the last dose) . In goats, milk contained 2% of the total dose administered, suggesting a potential route of exposure for nursing young .

Analytical Challenges and Future Directions

The detection and quantification of diaminochlorotriazine in complex biological matrices present several analytical challenges. The compound's polarity requires specialized chromatographic approaches, often involving multiple columns to ensure proper retention and separation .

Future research directions may include:

  • Development of more sensitive and selective detection methods for DACT in environmental and biological samples

  • Further elucidation of the molecular mechanisms by which DACT disrupts endocrine function

  • Investigation of potential interactions between DACT and other environmental contaminants

  • Long-term epidemiological studies to assess the health impacts of chronic low-level exposure to DACT

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